molecular formula C19H14BrFN4O2 B2628016 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide CAS No. 2198518-05-5

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide

Cat. No. B2628016
M. Wt: 429.249
InChI Key: WIOUEDFFYLWGSM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide, also known as BFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BFP is a pyrazole derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.

Mechanism Of Action

The mechanism of action of 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has also been found to inhibit the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.

Biochemical And Physiological Effects

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer activity. 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has also been found to exhibit analgesic activity by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that cause pain and inflammation.

Advantages And Limitations For Lab Experiments

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the development of new anti-inflammatory and pain relief drugs. Another potential direction is the investigation of its anticancer properties for the development of new anticancer drugs. Additionally, the development of new synthetic methods for the production of 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-bromoaniline, which is then reacted with 4-fluoro-3-nitrobenzoic acid to produce 4-bromo-N-(4-fluoro-3-nitrobenzoyl)aniline. This intermediate is then reacted with prop-2-enoyl chloride to produce 4-bromo-N-[4-fluoro-3-(prop-2-enoylamino)benzoyl]aniline. The final step involves the reaction of this intermediate with 1H-pyrazole-4-carboxylic acid to produce 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide.

Scientific Research Applications

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide has also been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4O2/c1-2-18(26)24-17-9-14(5-8-16(17)21)23-19(27)12-10-22-25(11-12)15-6-3-13(20)4-7-15/h2-11H,1H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUEDFFYLWGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide

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